4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-8-6-10(13)11(14)7-12(8)18(16,17)15-9-4-2-3-5-9/h6-7,9,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQYVDLVHHBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCC2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The nickel-catalyzed method, adapted from allylic amine synthesis, employs Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20–100 mol%) in anhydrous acetonitrile at 100°C. Cyclopentylamine reacts with 4,5-dichloro-2-methylbenzenesulfonyl chloride under argon, forming the target compound via a proposed oxidative addition-reductive elimination cycle.
Representative Procedure :
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Combine Ni(COD)₂ (5.5 mg), PCy₃ (11.2 mg), Ti(OiPr)₄ (12 μL), and sulfonyl chloride (0.2 mmol) in acetonitrile (0.5 mL).
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Add cyclopentylamine (0.24 mmol) and stir at 100°C for 12 hours.
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Purify via flash chromatography (petroleum ether/EtOAc = 6:1) to isolate the product as a white solid.
Performance Data :
| Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ni(COD)₂/PCy₃/Ti(OiPr)₄ | 55–70 | >95% |
| Ni(COD)₂ without Ti | 20–30 | 80–85% |
The titanium co-catalyst enhances nickel’s electrophilicity, accelerating transmetalation and improving yield.
Classical Sulfonamide Formation via Sulfonyl Chloride Intermediates
Stepwise Synthesis
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Chlorosulfonation : Treat 2-methylbenzene-1,4-diol with chlorosulfonic acid at 0°C to form 4,5-dichloro-2-methylbenzenesulfonyl chloride.
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Amine Coupling : React the sulfonyl chloride with cyclopentylamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C → 25°C.
Optimized Conditions :
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Molar ratio (sulfonyl chloride:amine): 1:1.2
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Solvent: DCM/TEA (4:1)
-
Reaction time: 6 hours
Side Reactions :
Solvent and Crystallization Optimization
Recrystallization Protocols
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/Water (3:1) | 99.2 | Needle-like |
| Hexane/EtOAc (5:1) | 97.5 | Platelet |
Ethanol/water mixtures achieve higher purity by dissolving polar impurities, while hexane/EtOAc favors rapid crystal growth.
Comparative Analysis of Synthetic Routes
Advantages of Nickel Catalysis :
Drawbacks of Classical Methods :
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-N-cyclopentylbenzenesulfonamide: Lacks the methyl group, resulting in different chemical and biological properties.
4,5-dichloro-N-cyclopentyl-2-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and biological activity.
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide: Similar structure but with different substituents on the benzene ring, affecting its overall properties
Uniqueness
4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine atoms and the cyclopentyl group enhances its versatility in various chemical reactions and applications .
Biological Activity
4,5-Dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, with a focus on antimicrobial and anti-inflammatory properties.
The synthesis of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide typically involves several key steps:
- Sulfonation of Aromatic Precursors : The initial step involves the introduction of a sulfonyl group onto a suitable aromatic compound.
- Chlorination : Chlorine atoms are introduced at the 4 and 5 positions of the benzene ring.
- Cyclopentyl and Methyl Group Introduction : The cyclopentyl group is added through a reaction with cyclopentylamine under controlled conditions.
The overall reaction can be summarized as follows:
The biological activity of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. This interaction can inhibit essential processes in microorganisms, leading to antimicrobial effects. Additionally, the compound may modulate inflammatory pathways by interacting with various receptors or enzymes involved in inflammation.
Antimicrobial Properties
Research indicates that 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated potential anti-inflammatory effects in preclinical models. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of 4,5-dichloro-N-cyclopentyl-2-methylbenzenesulfonamide against multi-drug resistant strains of bacteria revealed that the compound significantly inhibited growth at concentrations lower than traditional antibiotics.
- Case Study on Inflammation : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential for therapeutic use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
